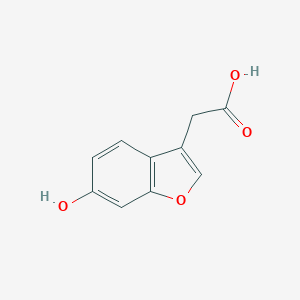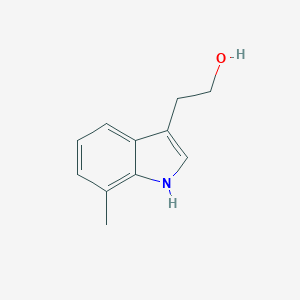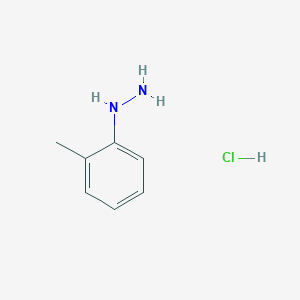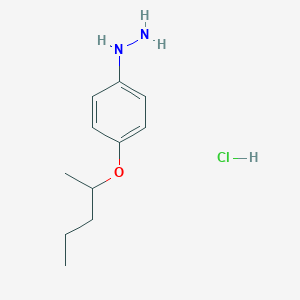
Hydrazine, (4-(1-methylbutoxy)phenyl)-, monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hydrazine, (4-(1-methylbutoxy)phenyl)-, monohydrochloride is a chemical compound with the molecular formula C12H19ClN2O. It is commonly used in scientific research for its unique properties and applications.
Mecanismo De Acción
The mechanism of action of hydrazine, (4-(1-methylbutoxy)phenyl)-, monohydrochloride involves its ability to act as a reducing agent. It can donate electrons to other molecules, which can result in the formation of new compounds. This property makes it useful in various chemical reactions.
Efectos Bioquímicos Y Fisiológicos
Hydrazine, (4-(1-methylbutoxy)phenyl)-, monohydrochloride has not been extensively studied for its biochemical and physiological effects. However, it has been shown to have some toxic effects on cells, including inducing apoptosis and inhibiting cell proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using hydrazine, (4-(1-methylbutoxy)phenyl)-, monohydrochloride in lab experiments is its ability to act as a reducing agent. This property can be useful in the synthesis of new compounds. However, its toxic effects on cells can also be a limitation, as it may interfere with the results of certain experiments.
Direcciones Futuras
There are several future directions for the use of hydrazine, (4-(1-methylbutoxy)phenyl)-, monohydrochloride in scientific research. One potential direction is the development of new materials, such as polymers and dyes, using this compound. Additionally, further studies could be conducted to explore its potential as a reducing agent in various chemical reactions. Finally, more research is needed to fully understand its biochemical and physiological effects.
In conclusion, hydrazine, (4-(1-methylbutoxy)phenyl)-, monohydrochloride is a chemical compound with various scientific research applications. Its ability to act as a reducing agent makes it useful in the synthesis of new compounds, but its toxic effects on cells can also be a limitation. Further research is needed to fully understand its properties and potential applications.
Métodos De Síntesis
The synthesis method of hydrazine, (4-(1-methylbutoxy)phenyl)-, monohydrochloride involves the reaction of 4-(1-methylbutoxy)aniline with hydrazine hydrate in the presence of hydrochloric acid. The resulting product is then purified by recrystallization.
Aplicaciones Científicas De Investigación
Hydrazine, (4-(1-methylbutoxy)phenyl)-, monohydrochloride has various scientific research applications. It is used in the synthesis of organic compounds, such as pharmaceuticals and agrochemicals. It is also used in the development of new materials, such as polymers and dyes. Additionally, it is used as a reducing agent in various chemical reactions.
Propiedades
Número CAS |
124993-63-1 |
|---|---|
Nombre del producto |
Hydrazine, (4-(1-methylbutoxy)phenyl)-, monohydrochloride |
Fórmula molecular |
C11H19ClN2O |
Peso molecular |
230.73 g/mol |
Nombre IUPAC |
(4-pentan-2-yloxyphenyl)hydrazine;hydrochloride |
InChI |
InChI=1S/C11H18N2O.ClH/c1-3-4-9(2)14-11-7-5-10(13-12)6-8-11;/h5-9,13H,3-4,12H2,1-2H3;1H |
Clave InChI |
GBIPHMZRHZBLRJ-UHFFFAOYSA-N |
SMILES |
CCCC(C)OC1=CC=C(C=C1)NN.Cl |
SMILES canónico |
CCCC(C)OC1=CC=C(C=C1)NN.Cl |
Otros números CAS |
124993-63-1 |
Sinónimos |
(4-(1-METHYLBUTOXY)PHENYL)HYDRAZINEMONOHYDROCHLORIDE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




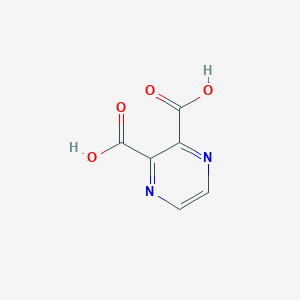

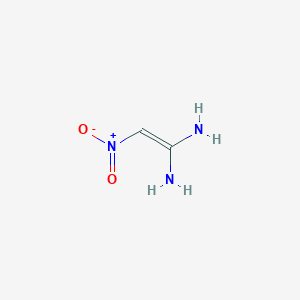
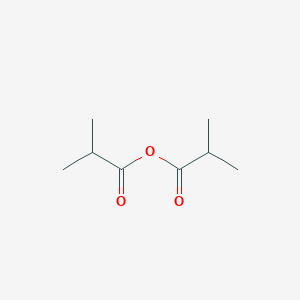
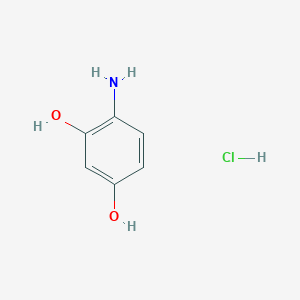
![(R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol](/img/structure/B51426.png)
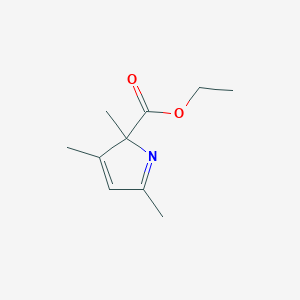
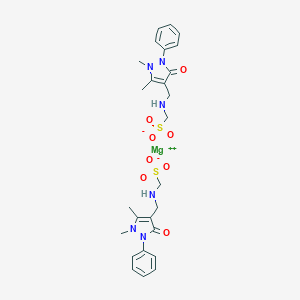
![4,4'-Bis[4-(di-p-tolylamino)styryl]biphenyl](/img/structure/B51436.png)
![Imidazo[4,5-f]benzotriazol-6(1H)-one, 5,7-dihydro-5-methyl-(9CI)](/img/structure/B51437.png)
